4-Acetamidobenzyl acetate
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Overview
Description
4-Acetamidobenzyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular ester is characterized by the presence of an acetic acid moiety linked to a 4-acetylamino-benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-acetylamino-benzyl ester typically involves the esterification of acetic acid with 4-acetylamino-benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-acetylamino-benzyl ester may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Acetamidobenzyl acetate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and 4-acetylamino-benzyl alcohol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Acetic acid and 4-acetylamino-benzyl alcohol.
Reduction: 4-acetylamino-benzyl alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-Acetamidobenzyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid 4-acetylamino-benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-acetylamino-benzyl alcohol, which may interact with various enzymes and receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Another ester with a similar structure but without the acetylamino group.
Phenylmethyl acetate: Similar ester with a phenyl group instead of the acetylamino-benzyl group.
Uniqueness
4-Acetamidobenzyl acetate is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4-acetamidophenyl)methyl acetate |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-11-5-3-10(4-6-11)7-15-9(2)14/h3-6H,7H2,1-2H3,(H,12,13) |
InChI Key |
JOIHMZSMDRTTFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)COC(=O)C |
Origin of Product |
United States |
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